2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of similar compounds indicates the presence of a boron atom connected to an oxygen atom, forming a dioxaborolane ring. This ring is further connected to a benzene ring via a carbon atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” are not detailed in the available resources .Scientific Research Applications
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Borylation of Alkylbenzenes
- Field : Organic Chemistry
- Application : This compound can be used for borylation at the benzylic C-H bond of alkylbenzenes .
- Method : The process involves the use of a palladium catalyst to form pinacol benzyl boronate .
- Results : The outcome of this process is the formation of pinacol benzyl boronate .
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Hydroboration of Alkynes and Alkenes
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Synthesis of Novel Copolymers
- Field : Polymer Chemistry
- Application : A similar compound, 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
- Method : The exact method of application or experimental procedures are not specified .
- Results : The outcome of this process is the formation of novel copolymers with specific optical and electrochemical properties .
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Palladium-Catalyzed Coupling Reactions
- Field : Organic Chemistry
- Application : Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, a similar compound, was used to prepare 2-aryl-4,4,5,5,-tetramethyl-1,3,2-dioxaborolanes .
- Method : The process involves palladium-catalyzed coupling reactions .
- Results : The outcome of this process is the formation of 2-aryl-4,4,5,5,-tetramethyl-1,3,2-dioxaborolanes .
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Synthesis of Phenol Derivatives
- Field : Organic Chemistry
- Application : A similar compound, 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, is used in the synthesis of phenol derivatives .
- Method : The exact method of application or experimental procedures are not specified .
- Results : The outcome of this process is the formation of phenol derivatives .
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Preparation of Diboronates
- Field : Organic Chemistry
- Application : Another similar compound, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, is used in the preparation of diboronates .
- Method : The process involves coupling with aryl iodides in the presence of a copper catalyst .
- Results : The outcome of this process is the formation of diboronates .
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Synthesis of Phenol Derivatives
- Field : Organic Chemistry
- Application : A similar compound, 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, is used in the synthesis of phenol derivatives .
- Method : The exact method of application or experimental procedures are not specified .
- Results : The outcome of this process is the formation of phenol derivatives .
-
Preparation of Diboronates
- Field : Organic Chemistry
- Application : Another similar compound, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, is used in the preparation of diboronates .
- Method : The process involves coupling with aryl iodides in the presence of a copper catalyst .
- Results : The outcome of this process is the formation of diboronates .
properties
IUPAC Name |
2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO2/c1-10-8-12(7-6-11(10)9-16)15-17-13(2,3)14(4,5)18-15/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPPFPOPEODHDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60669556 | |
Record name | 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60669556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
CAS RN |
775351-54-7 | |
Record name | 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60669556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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